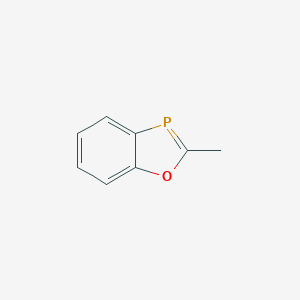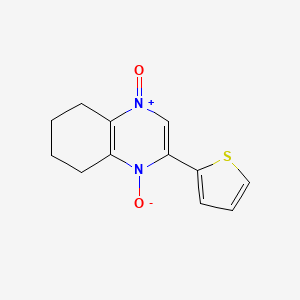
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is a heterocyclic compound that contains a quinoxaline core with a thiophene ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate typically involves the reaction of a quinoxaline derivative with a thiophene-containing reagent under specific conditions. One common method involves the use of a cyclization reaction where the quinoxaline core is formed first, followed by the introduction of the thiophene ring through a substitution reaction. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as palladium or copper, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline and thiophene derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-3-(thiophen-2-yl)-isochroman-4-carboxylic acid methyl ester: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Chalcone derivatives: Contain a thiophene ring and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Uniqueness
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is unique due to its specific combination of a quinoxaline core and a thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.
Propiedades
Número CAS |
88820-04-6 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
4-oxido-3-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2S/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2 |
Clave InChI |
HQMCNBHXLQSDFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CS3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)

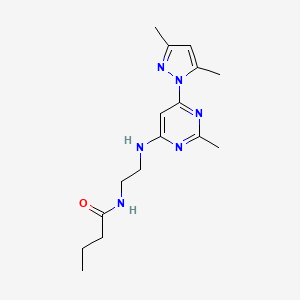
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
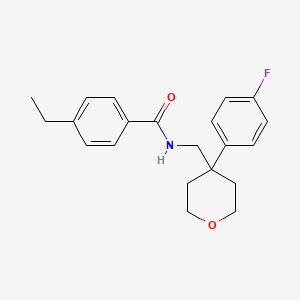

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
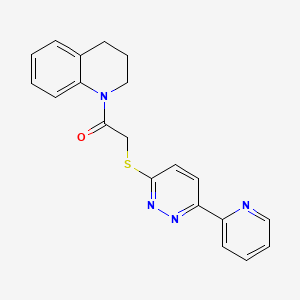
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
